molecular formula C10H9ClO B037927 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene CAS No. 116383-67-6

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene

Cat. No.: B037927
CAS No.: 116383-67-6
M. Wt: 180.63 g/mol
InChI Key: ZJZWKTAMXHPWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is an organic compound with the molecular formula C10H9ClO It belongs to the class of epoxides, which are characterized by a three-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Epoxidation of 4-chloronaphthalene: One common method involves the epoxidation of 4-chloronaphthalene using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) in a solvent like dichloromethane.

    Oxidation with Hydrogen Peroxide: Another method involves the oxidation of 4-chloronaphthalene using hydrogen peroxide in the presence of a catalyst such as manganese(III) acetate.

Industrial Production Methods

Industrial production of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene typically involves large-scale epoxidation processes using optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), manganese(III) acetate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives such as diols and ketones.

    Reduction: Reduced products such as diols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity.

    Medicine: There is ongoing research into the potential medicinal properties of this compound.

    Industry: In the industrial sector, this compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene involves its interaction with various molecular targets. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biological processes. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene is unique due to the presence of the chlorine atom, which imparts different chemical properties compared to its non-chlorinated analogs. The chlorine atom can participate in various substitution reactions, making this compound more versatile in synthetic applications .

Properties

IUPAC Name

4-chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-8-3-1-2-7-6(8)4-5-9-10(7)12-9/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZWKTAMXHPWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Cl)C3C1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585778
Record name 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116383-67-6
Record name 4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.